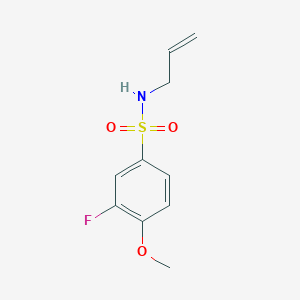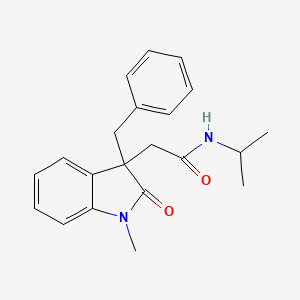![molecular formula C11H6F9NO2 B5408204 3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5408204.png)
3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP and has been synthesized using various methods.
作用機序
The mechanism of action of TFP is not fully understood. However, it has been proposed that TFP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. TFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. TFP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
TFP has been shown to possess various biochemical and physiological effects. In vitro studies have shown that TFP inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. TFP has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that TFP reduces inflammation and pain in animal models of arthritis and neuropathic pain. TFP has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
TFP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. TFP is also soluble in various solvents, which makes it suitable for use in various assays. However, TFP has some limitations. It has a low aqueous solubility, which can limit its bioavailability in vivo. TFP also has a high melting point, which can make it difficult to handle in some experiments.
将来の方向性
There are several future directions for the research on TFP. One potential direction is the development of TFP-based drugs for the treatment of various diseases, such as cancer, inflammation, and metabolic disorders. Another direction is the synthesis of TFP derivatives with improved pharmacological properties. TFP can also be used as a building block for the synthesis of fluorinated polymers with unique properties. Finally, TFP can be used as a tracer for the detection of perfluorinated compounds in the environment.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFP involves the reaction of 4-(trifluoromethoxy)aniline and 3,3,3-trifluoroacetone in the presence of a catalyst. TFP has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. TFP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. TFP possesses various biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on TFP, including the development of TFP-based drugs, the synthesis of TFP derivatives, and the use of TFP as a tracer in environmental science.
合成法
The synthesis of TFP involves the reaction of 4-(trifluoromethoxy)aniline and 3,3,3-trifluoroacetone in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of TFP. The yield of TFP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
TFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, TFP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. TFP has also been used as a building block for the synthesis of various bioactive compounds. In material science, TFP has been used as a monomer for the synthesis of fluorinated polymers. In environmental science, TFP has been used as a tracer for the detection of perfluorinated compounds in the environment.
特性
IUPAC Name |
3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F9NO2/c12-9(13,14)7(10(15,16)17)8(22)21-5-1-3-6(4-2-5)23-11(18,19)20/h1-4,7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDLCXQGMCBVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[(3,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5408123.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)

![4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5408157.png)
![2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5408170.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5408174.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![3-cyclopropyl-6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5408180.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)
![1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)

![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5408207.png)
![7-acetyl-10-bromo-6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5408211.png)
![2-(2-fluoro-5-methoxyphenyl)-4-{[3-(methoxymethyl)pyrrolidin-1-yl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5408219.png)
